REACTION_CXSMILES
|
[C:1](=[O:4])([O-])O.[Na+].[CH:6]([O:9][C:10](=[O:12])[CH3:11])(C)C.[F:13][C:14]([F:23])([F:22])[C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].CC(C(Cl)=O)C(Cl)=O>>[O:4]=[C:1]([NH:18][C:17]1[CH:19]=[CH:20][CH:21]=[C:15]([C:14]([F:13])([F:22])[F:23])[CH:16]=1)[CH2:11][C:10]([O:9][CH3:6])=[O:12] |f:0.1|
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Name
|
|
Quantity
|
36.3 kg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
102.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
|
36.5 kg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)C(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
WASH
|
Details
|
rinse of iso-propylacetate (20.5 L, 0.5 rel vol)
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 5° C.-10° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 10° C.
|
Type
|
WASH
|
Details
|
rinse of iso-propylacetate (10.3 L, 0.25 rel vol)
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20° C.
|
Type
|
ADDITION
|
Details
|
further iso-propylacetate (71.8 L, 1.75 rel vol) charged
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer further extracted with brine (41 L, 1 rel vol)
|
Type
|
DISTILLATION
|
Details
|
The solvent was swapped from iso-propylacetate to cyclohexane by reduced pressure distillation
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed twice with cyclohexane (2×41 L, 2×1 rel vol)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 232.2 mol | |
AMOUNT: MASS | 60.6 kg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |